molecular formula C11H21N B3164264 4-Propylbicyclo[2.2.2]octan-1-amine CAS No. 89014-23-3

4-Propylbicyclo[2.2.2]octan-1-amine

Cat. No.: B3164264
CAS No.: 89014-23-3
M. Wt: 167.29 g/mol
InChI Key: NNLUCOCKIDFHBG-UHFFFAOYSA-N
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Description

4-Propylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a propyl group attached to one of the bridgehead carbons and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylbicyclo[2.2.2]octan-1-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method allows for the construction of the bicyclo[2.2.2]octane framework, which can then be functionalized to introduce the propyl and amine groups .

Another method involves the reaction of 5-alkyltricyclo[3.2.2.0]nonane-1-carboxamide with the appropriate amine, followed by reduction to yield the desired N-alkylated or N,N-dialkylated compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction and ring-closing metathesis are particularly favored due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propylbicyclo[2.2.2]octan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Propylbicyclo[2.2.2]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Propylbicyclo[2.2.2]octan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amine group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic amine with two nitrogen atoms in the ring.

    1-Propyl-1,4-diazabicyclo[2.2.2]octane: Another similar compound with a propyl group and two nitrogen atoms.

Uniqueness

4-Propylbicyclo[2.2.2]octan-1-amine is unique due to its single nitrogen atom and the specific positioning of the propyl group, which imparts distinct chemical and physical properties compared to other bicyclic amines. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-propylbicyclo[2.2.2]octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-3-10-4-7-11(12,8-5-10)9-6-10/h2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLUCOCKIDFHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CCC(CC1)(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20751264
Record name 4-Propylbicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20751264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89014-23-3
Record name 4-Propylbicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20751264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propylbicyclo[2.2.2]octan-1-amine
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Reactant of Route 6
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